Dimethylalumanyl
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Overview
Description
It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air . This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylalumanyl is typically synthesized through the reaction of trimethylaluminium with hydrogen chloride: [ (CH_3)_3Al + HCl \rightarrow (CH_3)_2AlCl + CH_4 ] This reaction is carried out under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety protocols and equipment to handle its pyrophoric nature. The compound is often stored and transported in hydrocarbon solvents to prevent accidental ignition .
Chemical Reactions Analysis
Types of Reactions
Dimethylalumanyl undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxides.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in substitution reactions where the chlorine atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used with this compound include:
Oxygen: For oxidation reactions.
Hydrogen: For reduction reactions.
Various organic halides: For substitution reactions.
Major Products Formed
The major products formed from these reactions include aluminium oxides, reduced organic compounds, and substituted organoaluminium compounds .
Scientific Research Applications
Dimethylalumanyl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes .
Mechanism of Action
Dimethylalumanyl acts primarily as a Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to catalyze a variety of chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Diethylaluminium chloride: Similar in structure but with ethyl groups instead of methyl groups.
Trimethylaluminium: Contains three methyl groups and is more reactive.
Triethylaluminium: Contains three ethyl groups and is used in similar applications.
Uniqueness
Dimethylalumanyl is unique due to its specific reactivity and stability compared to other organoaluminium compounds. Its ability to act as a Lewis acid makes it particularly valuable in catalysis and organic synthesis .
Properties
CAS No. |
84840-89-1 |
---|---|
Molecular Formula |
C2H7Al |
Molecular Weight |
58.06 g/mol |
IUPAC Name |
dimethylalumane |
InChI |
InChI=1S/2CH3.Al.H/h2*1H3;; |
InChI Key |
TUTOKIOKAWTABR-UHFFFAOYSA-N |
Canonical SMILES |
C[AlH]C |
Origin of Product |
United States |
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